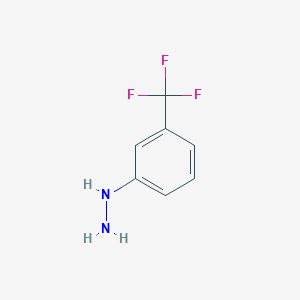
3-(三氟甲基)苯基肼
描述
3-(Trifluoromethyl)phenylhydrazine is a chemical compound that serves as a key intermediate in the synthesis of various fluorinated heterocyclic compounds. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring which is further connected to a hydrazine moiety. This structure is significant in the field of medicinal chemistry and agrochemistry due to its potential to form compounds with biological activity, such as herbicides and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds containing the 3-(trifluoromethyl)phenyl moiety can be achieved through several synthetic routes. For instance, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, an important intermediate can be synthesized in five steps with a moderate total yield, which is then used to create a series of compounds with herbicidal activities . Another approach involves the reaction of hydrazine with 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones . Additionally, the reaction of β-CF3-1,3-enyne with hydrazines can yield trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles .
Molecular Structure Analysis
The molecular structure of 3-(trifluoromethyl)phenylhydrazine derivatives is crucial for their biological activity. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule. The presence of this group, along with other substituents, can affect the regioselectivity of reactions, as seen in the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles and their isomers . The molecular structure is also important in the regioselective attack of phenylhydrazine on mesoionic compounds, leading to various trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives .
Chemical Reactions Analysis
3-(Trifluoromethyl)phenylhydrazine and its derivatives undergo a variety of chemical reactions that are influenced by the trifluoromethyl group. For example, the ANRORC rearrangement in tetrahydro-2H-chromenones leads to the synthesis of compounds with a trifluoromethyl-pyrazolyl moiety . The reactivity of 3-trifluoroacetyllactams with hydrazines can result in either annelated trifluoromethylpyrazoles or zwitterionic salts of pyrazoles . These reactions are essential for creating compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)phenylhydrazine derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. These properties are beneficial in the development of herbicides, as some compounds exhibit excellent herbicidal activities at very low doses . The presence of the trifluoromethyl group also contributes to the anti-inflammatory activity of certain pyrazolyl benzenesulfonamides, which show minimal or no ulcerogenic effect .
科学研究应用
在溶血性贫血研究中的作用
3-(三氟甲基)苯基肼作为苯基肼家族的一部分,在研究溶血性贫血方面发挥了重要作用。已知苯基肼能诱导溶血性贫血,为研究该疾病的病理生理学和潜在治疗提供了模型。在研究中,它已被用于探讨各种化合物对苯基肼诱导的溶血性贫血的影响。例如,研究已经探讨了棕榈生肽三烯醇富集物对苯基肼诱导的高胆红素血症的保护作用,突显了其在减少氧化应激和抑制肝脏胆红素代谢酶方面的潜力 (Kamisah et al., 2014)。
理解氧化应激和溶血
苯基肼还被用于了解红细胞中H2O2的生成,揭示了细胞内氧化过程。使用苯基肼的研究结果突显了其在诱导氧化应激中的作用,这是药物诱导的溶血的关键因素,特别是在葡萄糖-6-磷酸脱氢酶缺乏的红细胞中 (Cohen & Hochstein, 1965)。
对凝血和止血的影响
研究还深入探讨了苯基肼对凝血和止血的影响。已经证明苯基肼可以引起凝血因子和出血时间的改变,为了解药物对机体止血平衡的影响以及其使用可能带来的潜在风险提供了见解 (Naughton et al., 1989)。
探索降压活性
除了在溶血性贫血研究中的作用外,苯基肼衍生物还被用于探索其治疗高血压的潜力。例如,合成和评价新型3-肼基-5-苯基-1,2,4-三唑的研究为其降压活性提供了宝贵数据,为开发治疗高血压的新途径提供了可能 (Heilman et al., 1979)。
安全和危害
3-(Trifluoromethyl)phenylhydrazine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
[3-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESUCWJKLHXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190274 | |
| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylhydrazine | |
CAS RN |
368-78-5 | |
| Record name | [3-(Trifluoromethyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 368-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(trifluoromethyl)phenyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZGA5B6Z3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

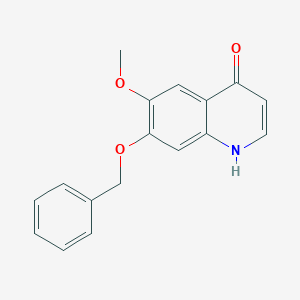

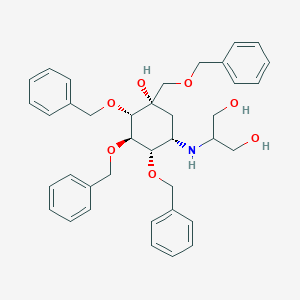

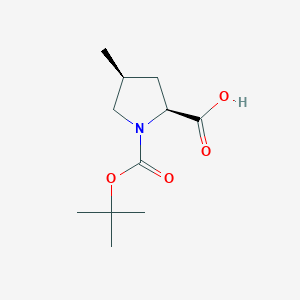
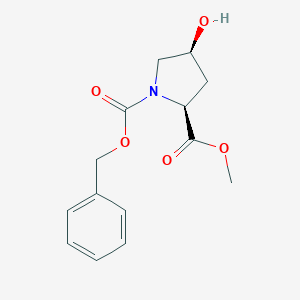
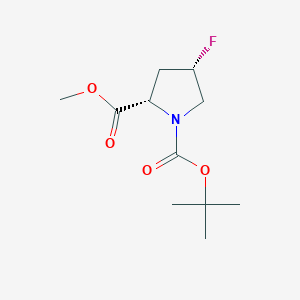
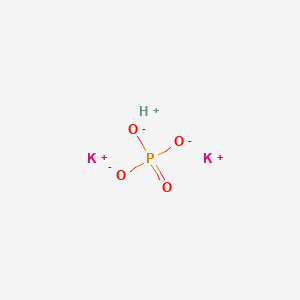
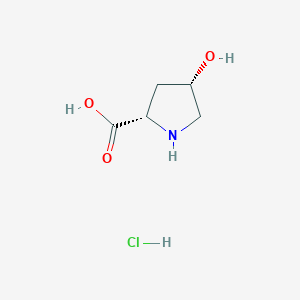
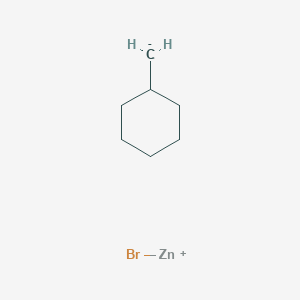
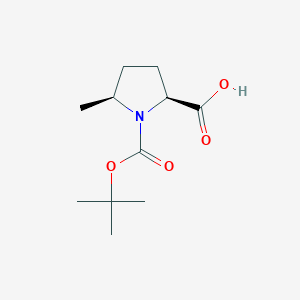
![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)

